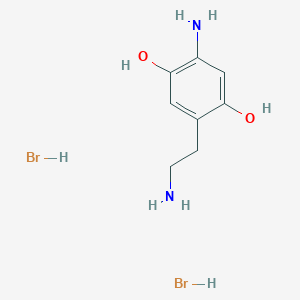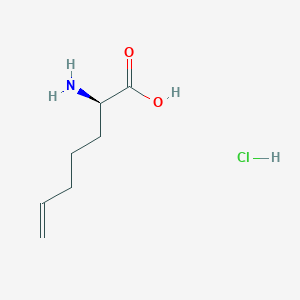
2-(2-fluoro-5-iodophenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluoro-5-iodophenyl)acetic acid (FIPA) is a synthetic organic compound that is used in a variety of laboratory experiments. It is a versatile reagent and has been used in a wide range of applications, including synthesis methods, scientific research applications, mechanism of action, and biochemical and physiological effects. FIPA is a valuable tool for scientists, as it can be used to study a variety of biological processes.
科学研究应用
2-(2-fluoro-5-iodophenyl)acetic acid has been used in a variety of scientific research applications, including the study of enzyme-catalyzed reactions, protein-protein interactions, and metabolic pathways. It is also used in the study of drug-receptor interactions and the development of new therapeutic agents. 2-(2-fluoro-5-iodophenyl)acetic acid has been used to study the structure and function of a variety of proteins, including G-protein coupled receptors and ion channels.
作用机制
2-(2-fluoro-5-iodophenyl)acetic acid acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. 2-(2-fluoro-5-iodophenyl)acetic acid binds to the enzyme's active site and inhibits its activity, resulting in an increase in the levels of acetylcholine in the brain. This increase in acetylcholine can lead to a variety of physiological effects, including improved cognitive function, increased alertness, and improved mood.
Biochemical and Physiological Effects
2-(2-fluoro-5-iodophenyl)acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function, increased alertness, and improved mood. It has also been shown to inhibit the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. Additionally, 2-(2-fluoro-5-iodophenyl)acetic acid has been shown to modulate the activity of several other enzymes, including cyclooxygenase and lipoxygenase.
实验室实验的优点和局限性
2-(2-fluoro-5-iodophenyl)acetic acid is a versatile reagent that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and can be used to study a variety of biological processes. However, it is important to note that 2-(2-fluoro-5-iodophenyl)acetic acid is a potent inhibitor of acetylcholinesterase and should be used with caution. Additionally, 2-(2-fluoro-5-iodophenyl)acetic acid can be toxic if ingested and should be handled with care.
未来方向
The potential applications of 2-(2-fluoro-5-iodophenyl)acetic acid are vast and varied. In the future, 2-(2-fluoro-5-iodophenyl)acetic acid may be used to develop new therapeutic agents for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. It may also be used to study the structure and function of proteins, such as G-protein coupled receptors and ion channels. Additionally, 2-(2-fluoro-5-iodophenyl)acetic acid may be used to study the effects of environmental pollutants on biochemical pathways. Finally, 2-(2-fluoro-5-iodophenyl)acetic acid may be used to study the effects of drugs on biochemical pathways and to develop new drug delivery systems.
合成方法
2-(2-fluoro-5-iodophenyl)acetic acid can be synthesized from the reaction of 2-fluoro-5-iodobenzoic acid and acetic anhydride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane, and the product is then purified by recrystallization. The synthesis of 2-(2-fluoro-5-iodophenyl)acetic acid is relatively straightforward and can be completed in a few steps.
属性
IUPAC Name |
2-(2-fluoro-5-iodophenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3H,4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULLUTVRMLHPLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl (1R,5R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619108.png)

![rac-(3aR,6aR)-octahydrocyclopenta[b]pyrrole hydrochloride, cis](/img/structure/B6619116.png)

![tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B6619127.png)
![potassium 5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B6619132.png)

![methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate](/img/structure/B6619158.png)

![Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B6619160.png)


